molecular formula C17H13N5O2 B2572848 N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide CAS No. 2034494-80-7

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2572848
CAS No.: 2034494-80-7
M. Wt: 319.324
InChI Key: DKFVJDVNNLDLIQ-UHFFFAOYSA-N
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Description

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzofuran core, a triazole ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide typically involves a multi-step process:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Synthesis of the Triazole Ring: The triazole ring is formed via a click reaction between an azide and an alkyne. This reaction is typically catalyzed by copper(I) ions.

    Coupling of the Pyridine Moiety: The pyridine moiety is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.

    Formation of the Carboxamide Group: The final step involves the coupling of the benzofuran-triazole intermediate with a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The pyridine moiety can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its complex structure.

    Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds such as benzofuran-2-carboxylic acid and its derivatives share the benzofuran core.

    Triazole Derivatives: Compounds like 1,2,3-triazole and its derivatives share the triazole ring.

    Pyridine Derivatives: Compounds such as pyridine-3-carboxamide share the pyridine moiety.

Uniqueness

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide is unique due to the combination of its three distinct moieties (benzofuran, triazole, and pyridine) in a single molecule. This unique structure imparts a range of biological activities and chemical reactivities that are not observed in simpler compounds.

Properties

IUPAC Name

N-[(1-pyridin-3-yltriazol-4-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c23-17(16-8-12-4-1-2-6-15(12)24-16)19-9-13-11-22(21-20-13)14-5-3-7-18-10-14/h1-8,10-11H,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFVJDVNNLDLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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